An In-depth Technical Guide to 5-Methyl-1-hexen-3-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Methyl-1-hexen-3-one: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-Methyl-1-hexen-3-one, a valuable intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis protocols, spectroscopic characterization, and its potential applications as a versatile chemical building block.
Core Molecular Attributes
5-Methyl-1-hexen-3-one, also known as isobutyl vinyl ketone, is an α,β-unsaturated ketone. Its chemical structure, featuring both a carbonyl group and a terminal alkene, renders it a highly reactive and useful intermediate in a variety of chemical transformations.
The fundamental properties of 5-Methyl-1-hexen-3-one are summarized in the table below.[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | PubChem[1] |
| Molecular Weight | 112.17 g/mol | PubChem[1] |
| IUPAC Name | 5-methylhex-1-en-3-one | PubChem[1] |
| CAS Number | 2177-32-4 | PubChem[1] |
| Canonical SMILES | CC(C)CC(=O)C=C | PubChem[1] |
| Synonyms | Isobutyl vinyl ketone, 1-Hexen-3-one, 5-methyl- | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | Guidechem[2] |
| Rotatable Bond Count | 3 | Guidechem[2] |
Synthesis of 5-Methyl-1-hexen-3-one
A robust and logical synthetic route to 5-Methyl-1-hexen-3-one is through the oxidation of its corresponding secondary allylic alcohol, 5-methyl-1-hexen-3-ol. This transformation is a cornerstone of organic synthesis, and several reagents can be employed to achieve this conversion efficiently.
Retrosynthetic Analysis
The synthesis strategy hinges on the selective oxidation of a secondary alcohol to a ketone without affecting the terminal double bond.
Caption: Retrosynthetic approach for 5-Methyl-1-hexen-3-one.
Experimental Protocol: Oxidation of 5-Methyl-1-hexen-3-ol
While a specific protocol for the synthesis of 5-Methyl-1-hexen-3-one is not widely published, a general procedure using a common oxidizing agent like Pyridinium chlorochromate (PCC) can be adapted. The causality behind choosing a mild oxidizing agent like PCC is to prevent over-oxidation or unwanted side reactions with the alkene functionality.
Materials:
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5-methyl-1-hexen-3-ol (precursor)
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Pyridinium chlorochromate (PCC)
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Anhydrous dichloromethane (DCM)
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Silica gel
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Anhydrous sodium sulfate
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Diethyl ether
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Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-1-hexen-3-ol in anhydrous dichloromethane.
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Addition of Oxidant: To the stirred solution, add PCC in one portion. The molar ratio of PCC to the alcohol is typically around 1.5 to 1 to ensure complete conversion.
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Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
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Purification: Wash the silica gel plug with additional diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to yield pure 5-Methyl-1-hexen-3-one.
Spectroscopic Characterization
Definitive, publicly available NMR and IR spectra for 5-Methyl-1-hexen-3-one are not readily found in common databases. However, based on its chemical structure, the expected spectral characteristics can be reliably predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the methylene and methine protons adjacent to the carbonyl and isopropyl groups, and the methyl protons of the isopropyl group.
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the two sp² hybridized carbons of the alkene, and the sp³ hybridized carbons of the isobutyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands characteristic of the α,β-unsaturated ketone functionality. Key expected peaks include:
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C=O stretch: A strong absorption in the range of 1670-1690 cm⁻¹.
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C=C stretch: A medium absorption around 1620-1640 cm⁻¹.
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=C-H stretch: A medium absorption above 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum of 5-Methyl-1-hexen-3-one would show a molecular ion peak (M⁺) at m/z = 112. Common fragmentation patterns would involve cleavage adjacent to the carbonyl group and the isopropyl moiety.[1]
Chemical Reactivity and Synthetic Applications
The core reactivity of 5-Methyl-1-hexen-3-one is defined by its α,β-unsaturated ketone system. This makes it an excellent Michael acceptor, a dienophile in Diels-Alder reactions, and a versatile precursor for the synthesis of more complex molecules.
Michael Addition
As a Michael acceptor, 5-Methyl-1-hexen-3-one can react with a wide range of nucleophiles, such as amines, thiols, and enolates, to form 1,4-adducts. This reaction is fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in the synthesis of pharmaceutical intermediates.
Caption: Michael addition reaction of 5-Methyl-1-hexen-3-one.
Diels-Alder Reaction
The electron-deficient double bond in 5-Methyl-1-hexen-3-one makes it a good dienophile for [4+2] cycloaddition reactions with electron-rich dienes. This allows for the stereocontrolled construction of six-membered rings, a common structural motif in natural products and drug molecules.
Safety and Handling
General Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Grounding and bonding of containers and receiving equipment is recommended to prevent static discharge, as the compound is likely flammable.
Conclusion
5-Methyl-1-hexen-3-one is a valuable and reactive organic building block with significant potential in synthetic chemistry. Its α,β-unsaturated ketone functionality allows for a diverse range of chemical transformations, making it a useful intermediate in the synthesis of complex organic molecules, including those with potential applications in drug development. While detailed spectroscopic and safety data are not widely available, its properties can be reliably inferred from its structure and the known characteristics of related compounds. Proper handling and adherence to safety protocols are essential when working with this and other reactive α,β-unsaturated ketones.
References
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PubChem. 5-Methyl-1-hexen-3-one. National Center for Biotechnology Information. [Link]
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Cronin, J. R., & Schultz, E. (2009). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of α,β-unsaturated carbonyl compounds. Chemical research in toxicology, 22(1), 130–143. [Link]
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Enoch, S. J., Cronin, M. T., Madden, J. C., & Hewitt, M. (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. PubMed, 19(1), 130-43. [Link]
Sources
- 1. 5-Methyl-1-hexen-3-one | C7H12O | CID 3014081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
